molecular formula C12H19N B13535598 2-(2,4,6-Trimethylphenyl)propan-2-amine CAS No. 30568-43-5

2-(2,4,6-Trimethylphenyl)propan-2-amine

Cat. No.: B13535598
CAS No.: 30568-43-5
M. Wt: 177.29 g/mol
InChI Key: SXCRUNLUFYPHRM-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)propan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an amine group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,4,6-Trimethylphenyl)propan-2-amine involves the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with primary amines. This reaction typically occurs in the presence of aqueous potassium hydroxide at room temperature, resulting in the formation of 3-(2,4,6-trimethylphenyl)propionamides . The reaction time ranges from 20 to 45 minutes, and the yields of the resulting amides are between 50% and 97% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and sulfuric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include 3-(2,4,6-trimethylphenyl)propionamides, ketones, aldehydes, alcohols, and substituted amines .

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imine derivatives through reactions with aldehydes or ketones, which may influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trimethylphenyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its trimethyl-substituted phenyl ring and propan-2-amine backbone make it a versatile compound for various synthetic and industrial processes.

Properties

CAS No.

30568-43-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)propan-2-amine

InChI

InChI=1S/C12H19N/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7H,13H2,1-5H3

InChI Key

SXCRUNLUFYPHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(C)N)C

Origin of Product

United States

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